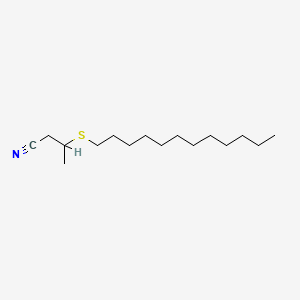

3-(Dodecylthio)butyronitrile

Description

Contextual Significance of Nitrile-Functionalized Organic Compounds in Advanced Synthesis and Materials Science

Nitrile-functionalized organic compounds, characterized by the presence of a carbon-nitrogen triple bond (C≡N), are of immense importance in organic chemistry. algoreducation.com The cyano group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and amides, making nitriles valuable intermediates in the synthesis of complex molecules. numberanalytics.com

In the realm of materials science, nitriles are crucial for the production of high-performance polymers. numberanalytics.com For instance, polyacrylonitrile, derived from the polymerization of acrylonitrile, is a key precursor for the manufacturing of carbon fibers used in aerospace and high-performance sports equipment. numberanalytics.com The incorporation of nitrile groups into polymer backbones can enhance properties such as thermal stability, chemical resistance, and mechanical strength. numberanalytics.comlu.se Furthermore, the polarity of the nitrile group can be leveraged to influence the glass transition temperature of polymers. lu.se

The applications of nitrile-containing compounds extend to the pharmaceutical industry, where they are found in numerous approved drugs. researchgate.net The nitrile group can act as a bioisostere for other functional groups, improving the pharmacokinetic profile and binding affinity of drug candidates. researchgate.net

Role of Long-Chain Thioethers in Tailoring Molecular and Supramolecular Architectures

Long-chain thioethers, which feature a sulfur atom bonded to two alkyl chains, one of which is extended, play a significant role in directing the assembly of molecules into ordered structures. researchgate.netaip.org This is particularly evident in the field of supramolecular chemistry, where thioethers are used to create self-assembled monolayers (SAMs) on surfaces. researchgate.netaip.orgaip.org Unlike thiols, which bind to surfaces through the dissociation of a sulfur-hydrogen bond, thioethers adsorb intact, offering a different mode of surface interaction. aip.orgaip.org

The presence of long alkyl chains in thioethers facilitates van der Waals interactions, which, in conjunction with the sulfur-surface interaction, can lead to the formation of highly ordered two-dimensional arrays. aip.org These organized structures have potential applications in nanotechnology, such as in the development of molecular rotors and motors. aip.org The flexibility of the thioether linkage and the conformational freedom of the long alkyl chains can influence the packing and properties of these molecular assemblies. rsc.org

Moreover, the incorporation of long-chain thioethers can modify the physical properties of materials. For example, they have been shown to lower the melting point of ionic liquids and influence the crystallinity and degradation rates of biodegradable polyesters. rsc.orgresearchgate.net

Interdisciplinary Research Relevance of Combined Nitrile and Thioether Motifs

The combination of a nitrile group and a thioether in a single molecule, as seen in 3-(dodecylthio)butyronitrile, presents intriguing possibilities for interdisciplinary research. The orthogonality of these two functional groups means that they can often be reacted selectively, allowing for complex synthetic strategies. acs.org

This bifunctionality could be exploited in the design of novel materials. The long dodecyl chain of the thioether moiety could drive self-assembly, while the polar nitrile group could provide a site for further chemical modification or influence the material's electronic properties. For example, such molecules could potentially form functionalized surfaces where the nitrile groups are exposed, available for subsequent reactions or to tune surface properties.

In medicinal chemistry, the thioether could act as a linker or part of a pharmacophore, while the nitrile group could be used to enhance binding to a biological target. researchgate.net The development of synthetic methods that can efficiently produce molecules with both nitrile and thioether functionalities is an active area of research, with nickel-catalyzed cross-coupling reactions showing promise. rsc.org The study of such compounds is relevant to fields ranging from materials science and nanotechnology to catalysis and pharmaceutical development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93918-85-5 |

|---|---|

Molecular Formula |

C16H31NS |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

3-dodecylsulfanylbutanenitrile |

InChI |

InChI=1S/C16H31NS/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(2)13-14-17/h16H,3-13,15H2,1-2H3 |

InChI Key |

LWJYQMDILSTVNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC(C)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Dodecylthio Butyronitrile

Strategies for Carbon-Sulfur Bond Formation in Thioether-Containing Nitriles

The formation of the C-S bond is a critical step in the synthesis of thioethers. Various methods have been developed, ranging from classical nucleophilic substitution to modern transition metal-catalyzed cross-coupling reactions. acsgcipr.org

Transition metal catalysis offers a powerful and versatile approach for the formation of carbon-sulfur bonds, particularly for aryl thioethers. researchgate.net Palladium, copper, and nickel are commonly employed metals that facilitate the coupling of thiols with aryl halides or their equivalents. researchgate.netacsgcipr.org The general mechanism for these reactions typically involves an oxidative addition of the metal catalyst into the aryl halide bond, followed by coordination of the thiol, and finally, reductive elimination to yield the aryl thioether product. acsgcipr.org The choice of ligands, bases, and reaction conditions is crucial for the success of these couplings. acsgcipr.org For instance, Buchwald-Hartwig conditions using palladium catalysts are frequently used for the thiolation of aryl halides. acsgcipr.org While this method is highly effective for aryl thioethers, its direct application to the synthesis of aliphatic thioethers like 3-(dodecylthio)butyronitrile from an alkyl halide and a thiol is less common, as classical nucleophilic substitution is often more straightforward. However, related nickel-catalyzed methodologies have been developed that show promise for broader applications. ethz.ch

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Palladium/Phosphine Ligands | Aryl Halides/Triflates and Thiols | Broad substrate scope, known as Migita or Buchwald-Hartwig thiolation. | thieme-connect.com |

| Copper/Nitrogen or Phosphine Ligands | Aryl Halides and Thiols | Often used in Ullman-type couplings, with modern systems allowing for milder conditions. | acsgcipr.org |

| Nickel/dcype | Aryl Nitriles and Aryl Thioethers | Enables a reversible functional group metathesis. | ethz.chorganic-chemistry.org |

| Iron | Aryl Halides and Thiols | Offers a more sustainable and cost-effective alternative to palladium. | acsgcipr.org |

A more direct and classical approach for the synthesis of aliphatic thioethers like this compound is through nucleophilic substitution (S(_N)2) reactions. acsgcipr.orgmasterorganicchemistry.com This method involves the reaction of a sulfur-based nucleophile, such as the dodecanethiolate anion, with an alkyl halide or a related electrophile. The dodecanethiolate anion can be readily generated by treating dodecanethiol with a suitable base, such as sodium hydride or an alkoxide. masterorganicchemistry.com This strong nucleophile can then displace a leaving group (e.g., bromide, iodide, tosylate) on a butyronitrile (B89842) scaffold functionalized at the 3-position. The success of this S(_N)2 reaction is dependent on factors such as the nature of the leaving group, the solvent, and the absence of significant steric hindrance around the electrophilic carbon. chemistrysteps.com This approach is often preferred for the synthesis of alkyl thioethers due to its simplicity and high efficiency. acsgcipr.orgmasterorganicchemistry.com

Approaches for Nitrile Group Introduction and Modification in the Butyronitrile Scaffold

The nitrile group is a versatile functional group that can be introduced or modified at various stages of a synthetic sequence. wikipedia.org

The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a nitrile anion. encyclopedia.pub This anion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the alpha-position. encyclopedia.pub While this compound has the thioether at the beta-position, the principles of alpha-functionalization are relevant to the broader chemistry of butyronitrile derivatives. Common bases used for the deprotonation of nitriles include alkali metal amides and hydrides. encyclopedia.pub The resulting carbanion can then participate in reactions such as alkylation. encyclopedia.pub One of the challenges in the alkylation of nitrile anions is controlling the extent of alkylation, as over-alkylation can be a significant side reaction. encyclopedia.pub

In synthetic routes where the thioether is formed prior to the introduction of the nitrile, a cyanation reaction is required. The conversion of a functional group, such as a halide or an alcohol, into a nitrile can be achieved through various methods. A common approach is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comwikipedia.org This is a standard S(_N)2 reaction and is highly effective for primary and secondary alkyl halides. chemistrysteps.compressbooks.pub It is important to consider the compatibility of the thioether linkage with the conditions of the cyanation reaction. Thioethers are generally stable under these conditions. Another method for nitrile synthesis is the dehydration of primary amides, which can be accomplished using reagents like thionyl chloride (SOCl(_2)) or phosphorus pentoxide (P(_2)O(_5)). chemistrysteps.compressbooks.pubchemistrysteps.com Transition metal-catalyzed cyanation reactions have also been developed, which can be particularly useful for aryl systems and may offer advantages in terms of functional group tolerance. organic-chemistry.orgscielo.br For instance, rhodium-catalyzed C-H cyanation has been shown to be efficient even in the presence of a cyclic thioether. scielo.br

| Cyanation Method | Substrate | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (Kolbe Nitrile Synthesis) | Alkyl Halides | NaCN, KCN | Classic S(_N)2 reaction, effective for primary and secondary halides. | chemistrysteps.comorganic-chemistry.org |

| Dehydration of Amides | Primary Amides | SOCl(_2), P(_2)O(_5), POCl(_3) | General method not limited by steric hindrance. | chemistrysteps.compressbooks.pubchemistrysteps.com |

| Palladium-Catalyzed Cyanation | Aryl Halides/Triflates | Zn(CN)(_2), KCN, K(_4)[Fe(CN)(_6)] | Mild conditions and good functional group tolerance. | wikipedia.org |

| Nickel-Catalyzed Cyanation | Aryl Halides | Zn(CN)(_2) | Uses a less expensive metal catalyst. | wikipedia.org |

| Rhodium-Catalyzed C-H Cyanation | Arenes | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Direct functionalization of C-H bonds, compatible with thioethers. | scielo.br |

Exploration of Reaction Mechanisms in the Synthesis of Thioether Nitriles

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For the synthesis of compounds like this compound, the mechanisms of C-S bond formation and nitrile introduction are of primary interest.

The mechanism of transition metal-catalyzed C-S bond formation, as mentioned earlier, generally proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. acsgcipr.orgthieme-connect.com In the case of nickel-catalyzed reactions, a reversible functional group metathesis between aryl nitriles and aryl thioethers has been reported, suggesting a more complex mechanistic landscape that could involve cleavage of both C-CN and C-S bonds. ethz.ch

For nucleophilic substitution reactions, the S(_N)2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is a stereocenter. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile and the substrate.

The mechanism of nitrile hydrolysis, a common transformation of the nitrile group, can proceed under either acidic or basic conditions. libretexts.org In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which activates the nitrile carbon towards nucleophilic attack by water. chemistrysteps.comlibretexts.org This leads to the formation of a protonated amide, which can be further hydrolyzed to a carboxylic acid. libretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, eventually forming a carboxylate anion after hydrolysis of the intermediate amide. pressbooks.pub The mechanisms for the reduction of nitriles, for example with LiAlH(_4), involve the nucleophilic addition of a hydride to the nitrile carbon to form an imine anion, which is then further reduced to an amine. chemistrysteps.comlibretexts.org

Advanced Chemical Transformations and Derivatizations of 3 Dodecylthio Butyronitrile

Reactivity of the Nitrile Functionality in Complex Systems

The carbon-nitrogen triple bond of the nitrile group in 3-(Dodecylthio)butyronitrile serves as a key site for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the π-systems can participate in cycloaddition reactions. Furthermore, the nitrile group can be selectively reduced or hydrolyzed to yield other valuable functional groups.

Nucleophilic Addition Pathways

Nucleophilic addition to the nitrile group is a fundamental transformation, providing a route to a diverse array of molecular structures. The reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond. libretexts.orgucalgary.ca The presence of the electron-withdrawing nitrogen atom polarizes the triple bond, making the carbon atom susceptible to nucleophilic attack. researchgate.net

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile carbon to form an intermediate imine anion. libretexts.orgucalgary.ca Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce 4-(dodecylthio)-2-pentanone after an aqueous workup.

Weaker nucleophiles generally require activation of the nitrile group, often through protonation with an acid catalyst. ucalgary.canottingham.ac.uk This increases the electrophilicity of the nitrile carbon, facilitating the attack of nucleophiles like water or alcohols. ucalgary.ca

| Nucleophile | Reagents | Expected Product |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1. CH₃MgBr in ether 2. H₃O⁺ workup | 4-(Dodecylthio)-2-pentanone |

| Hydride (from LiAlH₄) | 1. LiAlH₄ in THF 2. H₂O workup | 4-(Dodecylthio)butan-1-amine |

| Hydroxide (B78521) Ion (from NaOH) | NaOH(aq), heat | 3-(Dodecylthio)butanoic acid (after acidification) |

Cycloaddition Reactions, Including 1,3-Dipolar Cycloadditions

The nitrile functionality can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions, to construct five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole. organic-chemistry.org

A prominent example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles, or with azides to yield tetrazoles. researchgate.net The Huisgen 1,3-dipolar cycloaddition, for instance, involves the reaction of an organic azide with a dipolarophile like the nitrile group of this compound to form a tetrazole ring. wikipedia.org This reaction is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. chim.itnih.gov The reaction is often concerted and stereospecific. chesci.com

| 1,3-Dipole | Reaction Type | Expected Heterocyclic Product Core |

|---|---|---|

| Azide (e.g., Sodium Azide) | [3+2] Cycloaddition | Tetrazole |

| Nitrile Oxide (e.g., generated in situ) | [3+2] Cycloaddition | 1,2,4-Oxadiazole |

Selective Reduction Strategies

The selective reduction of the nitrile group in this compound to a primary amine is a valuable transformation. A key challenge in this process is achieving selectivity in the presence of the thioether linkage, which is generally stable under reductive conditions but can be sensitive to certain reagents. acs.org

Catalytic hydrogenation is a common method for nitrile reduction. researchgate.net Reagents such as Raney Nickel or Cobalt are effective for this transformation. researchgate.net Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which readily reduces nitriles to primary amines. libretexts.orgthieme-connect.de The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com

For a partial reduction to an aldehyde, diisobutylaluminum hydride (DIBAL-H) is the reagent of choice. masterorganicchemistry.com DIBAL-H reduces the nitrile to an imine intermediate, which is then hydrolyzed to the corresponding aldehyde upon aqueous workup. libretexts.orgmasterorganicchemistry.com This method offers a convenient route to aldehydes from nitriles. masterorganicchemistry.com

| Reducing Agent | Product | Notes |

|---|---|---|

| LiAlH₄ | 4-(Dodecylthio)butan-1-amine | Complete reduction to the primary amine. libretexts.orgthieme-connect.de |

| DIBAL-H | 3-(Dodecylthio)butanal | Partial reduction to the aldehyde after hydrolysis. libretexts.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 4-(Dodecylthio)butan-1-amine | Selective for the nitrile group. researchgate.net |

Hydrolytic Transformations

The hydrolysis of the nitrile group provides a direct route to carboxylic acids or amides, depending on the reaction conditions. organicchemistrytutor.comchemistrysteps.com This transformation is typically carried out under acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk

Under acidic conditions, the nitrile is heated with an aqueous acid such as hydrochloric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.orgchemistrysteps.comchemguide.co.uk

In basic hydrolysis, the nitrile is heated with an aqueous base like sodium hydroxide. chemguide.co.uk This initially forms a carboxylate salt and ammonia. chemguide.co.uk Subsequent acidification of the reaction mixture yields the free carboxylic acid. chemguide.co.uk Milder basic conditions can sometimes allow for the isolation of the intermediate amide. organicchemistrytutor.com

Chemical Modifications Involving the Thioether Moiety

The sulfur atom of the thioether group in this compound is a site for chemical modification, primarily through oxidation.

Oxidative Transformations of the Sulfur Atom

The thioether can be selectively oxidized to a sulfoxide and then further to a sulfone. masterorganicchemistry.com This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation of thioethers is a common and important reaction in organic synthesis. rsc.org

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant. researchgate.net The oxidation of a thioether to a sulfoxide is generally a facile process. researchgate.netrsc.org Further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing agents or harsher reaction conditions. rsc.org

The nucleophilic character of the sulfur atom is key to its oxidation. nih.gov The reaction with hydrogen peroxide is thought to involve the nucleophilic attack of the sulfur atom on the peroxide. nih.gov

| Oxidizing Agent | Expected Product | Oxidation State of Sulfur |

|---|---|---|

| 1 equivalent of H₂O₂ | 3-(Dodecylsulfinyl)butyronitrile | Sulfoxide |

| Excess H₂O₂ or stronger oxidant (e.g., m-CPBA) | 3-(Dodecylsulfonyl)butyronitrile | Sulfone |

Carbon-Sulfur Bond Cleavage and Re-formation Reactions

The carbon-sulfur (C-S) bond in the thioether linkage of this compound is a key site for strategic bond cleavage and formation, enabling the modification of the molecule's backbone or the synthesis of its analogs.

Carbon-Sulfur Bond Cleavage

The cleavage of the C(sp³)–S bond in aliphatic thioethers can be accomplished through several methodologies, including transition-metal-catalyzed, oxidative, and reductive methods. mdpi.comchemrxiv.org In the context of this compound, cleavage can theoretically occur at either the S-dodecyl bond or the S-butyronitrile bond, with the outcome often depending on the specific reaction conditions and the stability of the resulting intermediates.

Transition-Metal Catalysis: Various transition metals, including palladium, nickel, and iron, are known to catalyze the cleavage of C–S bonds. chemrxiv.orgresearchgate.netresearchgate.net These reactions typically involve the oxidative addition of the metal into the C–S bond. For this compound, a palladium-catalyzed process could lead to the formation of dodecyl- or butyronitrile-derived organometallic species, which can then participate in cross-coupling reactions. chemrxiv.org

Oxidative Cleavage: Reagents like N-chlorosuccinimide (NCS) can mediate the metal-free cleavage of C(sp³)–S bonds. mdpi.com This process often proceeds through a thionium ion intermediate. The application of such methods to this compound would likely be influenced by the presence of the electron-withdrawing nitrile group.

Reductive Cleavage: Electroreductive methods have been shown to selectively cleave C(sp³)–S bonds in aryl alkyl thioethers, generating alkyl radicals. chemrxiv.org A similar approach with this compound could potentially generate a dodecyl radical or a radical centered on the butyronitrile (B89842) fragment, which could then be trapped or undergo further reactions. Single electron-transfer reactions can also induce C-S bond cleavage, with temperature being a potential factor to control selectivity between alkyl-S and aryl-S bond scission in relevant systems. nih.gov

Table 1: Methodologies for C–S Bond Cleavage in Thioethers

| Method | Reagents/Catalysts | Potential Products from this compound |

|---|---|---|

| Transition-Metal Catalyzed | Pd or Ni complexes | Dodecane, Butyronitrile derivatives, Cross-coupled products |

| Oxidative Cleavage | N-Chlorosuccinimide (NCS) | Dodecyl chloride, Functionalized butyronitrile |

Carbon-Sulfur Bond Re-formation

The synthesis of this compound itself is a prime example of C–S bond formation. Such reactions are fundamental in organosulfur chemistry and typically involve the reaction of a sulfur nucleophile with a carbon electrophile.

Nucleophilic Substitution: A common and straightforward method for forming the thioether linkage is the SN2 reaction between an alkyl halide and a thiolate. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The synthesis of this compound could be achieved by reacting sodium dodecanethiolate with a 4-halobutyronitrile (e.g., 4-bromobutyronitrile). The high nucleophilicity of the thiolate ensures an efficient reaction. masterorganicchemistry.com

Michael Addition: An alternative route involves the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated nitrile. Dodecanethiol can add across the double bond of crotononitrile (but-2-enenitrile) in the presence of a base catalyst to yield this compound. This method is highly atom-economical.

Table 2: Synthetic Routes for C–S Bond Formation (Re-formation)

| Method | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Dodecanethiol, 4-Bromobutyronitrile | Base (e.g., NaH, NaOEt) | This compound |

Chemo- and Regioselective Functionalization Strategies

The presence of two distinct functional groups in this compound offers opportunities for selective transformations, allowing for the modification of one group while leaving the other intact.

Chemoselective Transformations

Chemoselectivity is crucial for the targeted derivatization of multifunctional molecules.

Nitrile Group Reactions: The nitrile group is susceptible to both reduction and hydrolysis.

Reduction: The nitrile can be selectively reduced to a primary amine, 4-(dodecylthio)butan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com Catalytic methods, such as hydrosilylation using specific silanes and catalysts, can also achieve this reduction under milder conditions, potentially offering higher chemoselectivity in the presence of the thioether. thieme-connect.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(dodecylthio)butyric acid. youtube.com This transformation proceeds via an intermediate amide. The thioether linkage is generally stable under these conditions, although harsh oxidative conditions should be avoided.

Thioether Group Reactions: The sulfur atom of the thioether is nucleophilic and can be selectively oxidized.

Oxidation: Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the thioether to a sulfoxide (3-(dodecylsulfinyl)butyronitrile) and further to a sulfone (3-(dodecylsulfonyl)butyronitrile) with a second equivalent of the oxidant. masterorganicchemistry.com These reactions are typically performed at low temperatures to control the level of oxidation and prevent side reactions with the nitrile group.

Regioselective Functionalization

Regioselectivity involves targeting a specific position within the molecule for reaction. For this compound, the carbon atom alpha to the nitrile group is a key site for functionalization.

α-Functionalization of the Nitrile: The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nitrile anion. umich.edu This carbanion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents at the α-position. This strategy allows for the synthesis of a wide array of α-substituted derivatives of this compound. Recent developments have also shown cobalt-catalyzed α-alkylation of nitriles with primary alcohols. organic-chemistry.org

Table 3: Chemo- and Regioselective Reactions of this compound

| Reaction Type | Target Site | Reagents/Conditions | Product |

|---|---|---|---|

| Chemoselective | |||

| Nitrile Reduction | -C≡N | 1. LiAlH₄; 2. H₂O | 4-(Dodecylthio)butan-1-amine |

| Nitrile Hydrolysis | -C≡N | H₃O⁺ or OH⁻, heat | 3-(Dodecylthio)butyric acid |

| Thioether Oxidation | -S- | m-CPBA (1 equiv) | 3-(Dodecylsulfinyl)butyronitrile |

| Thioether Oxidation | -S- | m-CPBA (2 equiv) | 3-(Dodecylsulfonyl)butyronitrile |

| Regioselective |

Spectroscopic and Computational Characterization in Academic Studies

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the precise determination of molecular structures. For 3-(Dodecylthio)butyronitrile, the available data is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments in the molecule. The dodecyl chain would exhibit a characteristic triplet for the terminal methyl group, a series of multiplets for the methylene groups, and a triplet for the methylene group adjacent to the sulfur atom. The butyronitrile (B89842) portion of the molecule would show a multiplet for the methine proton, a doublet for the methyl group, and a doublet of doublets for the methylene group adjacent to the nitrile.

Similarly, a ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments.

Mass Spectrometry

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. A thorough search of scientific databases and literature did not yield any specific mass spectrometry data for this compound. Therefore, information regarding its molecular ion peak (M⁺) and characteristic fragmentation patterns is not currently available.

Computational Chemistry Approaches to Understand Molecular Conformation and Reactivity

Computational chemistry provides valuable insights into the behavior of molecules at the atomic and electronic levels.

Quantum Mechanical Studies for Electronic Structure and Energetics

Quantum mechanical calculations are used to investigate the electronic structure, geometry, and energetic properties of molecules. Despite the utility of methods like Density Functional Theory (DFT) and ab initio calculations, no specific quantum mechanical studies focused on this compound have been published in the accessible scientific literature. Such studies could provide information on orbital energies, charge distribution, and the stability of different conformers.

Research Applications of 3 Dodecylthio Butyronitrile and Analogous Structures in Materials Science and Organic Synthesis

Utilization in Polymer Chemistry and Functional Materials Development

The dual functionality of 3-(dodecylthio)butyronitrile and similar structures enables their use in creating polymers with tailored properties and in the formulation of advanced functional materials.

Tailoring Polymer Properties through Nitrile Functionalization

The nitrile group is a valuable functional moiety in polymer chemistry, offering a route to modify and enhance the physicochemical properties of polymeric materials. Its incorporation into polymer chains can be achieved through the polymerization of nitrile-containing monomers or by post-polymerization modification. warwick.ac.ukresearchgate.net The strong dipole moment of the nitrile group can enhance polymer properties such as thermal stability, mechanical strength, and chemical resistance.

The presence of the nitrile group in polymers allows for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These modifications can introduce new functional groups, leading to materials with tailored characteristics for specific applications. For instance, the conversion of nitrile groups can alter the solubility, adhesion, and compatibility of polymers.

Table 1: Influence of Nitrile Functionalization on Polymer Properties

| Property | Effect of Nitrile Group |

| Thermal Stability | Increased due to strong dipole-dipole interactions. |

| Mechanical Strength | Enhanced intermolecular forces can lead to higher tensile strength. |

| Chemical Resistance | The polar nature of the nitrile group can improve resistance to nonpolar solvents. |

| Adhesion | The polarity of the nitrile group can promote adhesion to various substrates. |

| Solubility | Can be tailored by the presence and concentration of nitrile groups. |

This table provides a general overview of the effects of nitrile functionalization on polymer properties.

Role of Dodecylthio Moieties in Hydrophobic Materials and Surfactant Design

The dodecylthio group, a twelve-carbon alkyl chain attached via a sulfur atom, imparts significant hydrophobic character to a molecule. sigmaaldrich.com This long alkyl chain is a key component in the design of materials that repel water and in the formulation of surfactants. sigmaaldrich.comgoogle.com

In the context of materials science, the incorporation of dodecylthio moieties into polymers can be used to create hydrophobic surfaces. mdpi.com Such materials are valuable for applications requiring water repellency, such as coatings, waterproof textiles, and biomedical devices where protein adhesion is to be minimized. mdpi.com The flexibility of the long alkyl chain can also influence the polymer's glass transition temperature and mechanical properties.

The amphiphilic nature of molecules containing a dodecylthio group and a polar headgroup makes them suitable for use as surfactants. researchgate.netdiva-portal.org A surfactant molecule possesses both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. In the case of a derivative of this compound, the dodecylthio chain would serve as the hydrophobic tail, while a modified, more polar nitrile group or another introduced polar function would act as the hydrophilic head. Such surfactants can be used to stabilize emulsions, create foams, and act as wetting agents in various industrial and commercial products. researchgate.netnih.gov

Table 2: Applications of Dodecylthio Moieties

| Application Area | Function of Dodecylthio Moiety |

| Hydrophobic Coatings | Provides water repellency and low surface energy. |

| Waterproof Textiles | Imparts resistance to water penetration. |

| Biomedical Implants | Can reduce protein adsorption and biofilm formation. |

| Surfactants/Detergents | Forms the hydrophobic tail for micelle formation and surface activity. |

| Emulsion Stabilization | Orients at oil-water interfaces to stabilize droplets. |

This table summarizes the key roles of the dodecylthio group in different applications.

Incorporation into Electrolytes for Energy Storage Applications

While direct research on this compound in electrolytes is not extensively documented, analogous structures, specifically butyronitrile-based electrolytes, have shown promise in energy storage applications, particularly for lithium-ion batteries. wikipedia.org Nitrile-based solvents are of interest due to their high dielectric constants and wide electrochemical stability windows, which are desirable properties for electrolytes.

Butyronitrile (B89842) has been investigated as a co-solvent in electrolyte formulations to improve the fast-charging capabilities and low-temperature performance of lithium-ion batteries. wikipedia.org The presence of the nitrile group can enhance the solubility of lithium salts and contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. The long dodecylthio chain in this compound would likely increase the viscosity of the electrolyte, which could be a disadvantage; however, it might also enhance the thermal stability and hydrophobicity of the electrolyte system.

Exploration in Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules that form liquid crystalline phases, known as mesogens, are typically anisotropic in shape, often being elongated or disk-like. researchgate.neteprajournals.com While there is no specific literature detailing the liquid crystalline properties of this compound, its molecular structure possesses features that could potentially support mesophase formation.

Application as Polymerizable Thioester Synergists

Thioesters are a class of organosulfur compounds that can be incorporated into polymers to introduce specific functionalities. warwick.ac.ukresearchgate.netnih.gov In the context of polymer stabilization, certain thioesters can act as synergists, enhancing the performance of primary antioxidants. These synergists function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers.

A molecule like this compound could be chemically modified to create a polymerizable thioester monomer. For example, the nitrile group could be hydrolyzed to a carboxylic acid, which could then be esterified with a thiol-containing polymerizable group. Alternatively, the dodecylthio group could be part of a larger thioester moiety that is attached to a polymerizable unit. The resulting polymer would have the thioester synergist covalently bound to the polymer backbone, which can prevent its migration and loss from the material over time, leading to long-term stabilization. nih.gov

Strategic Applications as Synthetic Building Blocks and Reagents

The presence of both a nitrile and a thioether functional group makes this compound a potentially versatile building block in organic synthesis. These functional groups can be selectively transformed into a variety of other functionalities, allowing for the construction of more complex molecules. researchgate.netorganic-chemistry.orgdocbrown.info

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. docbrown.info These transformations provide access to a wide range of compounds, including amino acids, complex amines, and carbonyl-containing molecules. The thioether linkage is generally stable but can be oxidized to a sulfoxide or a sulfone, which can alter the polarity and reactivity of the molecule. The dodecyl chain can also be modified, although its relative inertness makes it more likely to serve as a passive hydrophobic segment.

The ability to perform selective chemical modifications on the nitrile and thioether groups makes this compound and its analogs valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where a long alkyl chain is a desired structural feature. pu-toyama.ac.jposti.gov

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Reagents and Conditions | Product Functional Group |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

| Thioether | H₂O₂, CH₃COOH | Sulfoxide |

| Thioether | Excess H₂O₂, CH₃COOH | Sulfone |

This table illustrates some of the potential chemical transformations of the functional groups present in this compound.

Precursors for the Synthesis of Complex Organic Molecules

The inherent reactivity of the nitrile and thioether functionalities in β-thioether butyronitriles and analogous structures makes them valuable starting materials for the synthesis of a diverse array of complex organic molecules, including various heterocyclic systems. The nitrile group can be readily transformed into amines, amides, carboxylic acids, or ketones, while the thioether can be oxidized to sulfoxides and sulfones or participate in further carbon-carbon bond-forming reactions. researchgate.net

The strategic placement of the thioether at the β-position relative to the nitrile is particularly advantageous. This arrangement allows for concerted or sequential reactions that can lead to the formation of five- or six-membered rings, which are prevalent motifs in pharmaceuticals and natural products. For instance, the nitrile can act as an electrophilic site for intramolecular cyclization, with the thioether sulfur atom potentially participating in or influencing the reaction pathway.

While specific examples detailing the conversion of this compound into complex molecules are not readily found in the literature, the synthetic utility of analogous β-thioether carbonyl compounds and nitriles is well-documented. For example, β-ketonitriles are known precursors for a wide range of heterocycles, including pyridines, pyrimidines, and pyrazoles. The presence of a thioether in the β-position introduces a handle for further diversification of the resulting heterocyclic core.

A general synthetic approach for compounds with a similar carbon skeleton involves the Michael addition of a thiol to an α,β-unsaturated nitrile. For instance, the reaction of dodecanethiol with crotononitrile would be a plausible route to synthesize this compound. This method provides a straightforward entry into this class of compounds, which can then be subjected to a variety of synthetic transformations.

The following table illustrates the potential of analogous β-thioether carbonyl compounds as precursors to complex heterocyclic structures, which can be extrapolated to the reactivity of β-thioether nitriles.

| Precursor Type | Reagent | Resulting Heterocycle | Potential Significance |

| β-Thioether Ketone | Hydrazine | Pyrazole | Core of many pharmaceuticals |

| β-Thioether Ester | Amine | Pyrrolidinone | Important lactam scaffold |

| β-Thioether Nitrile | Guanidine | Aminopyrimidine | Key structure in medicinal chemistry |

Facilitating Late-Stage Functionalization in Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogs with diverse properties without the need for de novo synthesis. The nitrile and thioether groups present in this compound and its analogs offer orthogonal reactivity that can be exploited for LSF.

The nitrile group can be a target for various transformations, including reduction, hydrolysis, or cycloaddition reactions, allowing for the introduction of new functional groups or the construction of heterocyclic rings onto a complex scaffold. The thioether moiety is also amenable to LSF. For example, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule and potentially introduce new biological activities.

Furthermore, the thioether can act as a directing group in C-H functionalization reactions, enabling the selective introduction of substituents at positions that would otherwise be difficult to access. While specific examples involving this compound are not available, the principles of LSF using nitriles and thioethers are well-established.

A nickel-catalyzed reversible metathesis between aryl nitriles and aryl thioethers has been reported, showcasing the potential for interconverting these two functional groups in a late-stage fashion. acs.org This type of transformation could be valuable for modifying complex molecules containing either a nitrile or a thioether by swapping it for the other, thereby altering the molecule's properties.

The following table summarizes potential late-stage functionalization reactions that could be applied to molecules containing a β-thioether nitrile scaffold.

| Functional Group | Reaction Type | Reagents | Potential Outcome |

| Nitrile | Reduction | LiAlH4, H2 | Primary amine |

| Nitrile | Hydrolysis | H3O+, heat | Carboxylic acid |

| Thioether | Oxidation | m-CPBA | Sulfoxide, Sulfone |

| Thioether | C-H Functionalization | Transition metal catalyst | Introduction of new substituents |

| Both | Functional Group Metathesis | Nickel/dcype catalyst | Interchange of nitrile and thioether |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of thioethers, including 3-(Dodecylthio)butyronitrile, is a cornerstone of organic chemistry, with applications spanning pharmaceuticals to materials. thieme-connect.comresearchgate.net Future research will prioritize the development of more sustainable and efficient catalytic systems. A significant trend is the move away from precious metal catalysts like palladium towards more abundant and less toxic base metals such as copper, nickel, and iron. acsgcipr.org

Key areas for future investigation include:

Non-Precious Metal Catalysis : There is a considerable drive to develop catalytic systems based on copper, nickel, and iron for C–S cross-coupling reactions. researchgate.netacsgcipr.org For instance, copper-catalyzed Ullmann-type couplings, traditionally requiring harsh conditions, are being refined with new ligands to operate at lower temperatures. thieme-connect.com Similarly, nickel-catalyzed systems are showing promise for the coupling of less reactive but more available aryl chlorides with thiols. researchgate.net Research could focus on adapting these base-metal catalysts for the specific synthesis of this compound, aiming for high yields under mild conditions.

Advanced Ligand Design : The efficiency of metal-catalyzed cross-coupling reactions is often dictated by the ligand coordinated to the metal center. For palladium-catalyzed thioether synthesis, bidentate phosphine ligands like Xantphos have proven effective by enhancing catalyst stability and reactivity. thieme-connect.de Future efforts will likely involve designing and screening novel ligands, including monodentate phosphine ligands, to improve catalyst turnover numbers, expand substrate scope, and increase tolerance to various functional groups. thieme-connect.de

Greener Synthetic Routes : Modern synthetic chemistry emphasizes sustainability. Future research will likely explore C–H activation as an alternative to traditional cross-coupling with (pseudo)halides, thereby avoiding the generation of organohalogen intermediates. acsgcipr.org Other green strategies, such as decarboxylative coupling and redox-neutral "borrowing hydrogen" methods, could also be developed for thioether synthesis. acsgcipr.org

Table 1: Comparison of Catalytic Systems for Thioether Synthesis

| Catalyst Metal | Typical Reaction Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| Palladium | Buchwald-Hartwig C–S Cross-Coupling | High efficiency, broad substrate scope. thieme-connect.de | Developing milder reaction conditions, reducing catalyst loading. thieme-connect.de |

| Copper | Ullmann-type Coupling | Low cost, low toxicity. researchgate.net | Designing effective ligands for lower temperature reactions. thieme-connect.com |

| Nickel | C–S Cross-Coupling | Effective for less reactive electrophiles (e.g., aryl chlorides). researchgate.net | Overcoming challenges with sterically hindered substrates. researchgate.net |

| Iron | Cross-Coupling Reactions | Highly abundant, environmentally benign. acsgcipr.org | Investigating reaction mechanisms and expanding scope. acsgcipr.org |

Exploration of Advanced Materials Architectures Incorporating this compound Motifs

The distinct structural features of this compound—a flexible long alkyl chain, a soft sulfur donor, and a polar nitrile group—make it an attractive building block for advanced materials.

Future research in this area could explore:

Functional Metal-Organic Frameworks (MOFs) : Thioether-based ligands have been successfully used to construct MOFs with enhanced properties. The thioether side chains can improve the framework's stability, fluorescence, and capacity for metal uptake. acs.org The incorporation of this compound or its derivatives as linkers could lead to MOFs with unique characteristics. The long dodecyl chains could create hydrophobic pores or be interdigitated to form layered structures, while the sulfur atoms could act as specific binding sites for soft heavy metals, useful in sensing or remediation. acs.org

Self-Assembled Monolayers (SAMs) : The dodecyl chain provides a mechanism for surface anchoring and self-assembly on various substrates. The terminal nitrile group could then be exposed at the surface, modifying its chemical properties, such as wettability and reactivity. These functionalized surfaces could have applications in electronics, sensors, or as platforms for further chemical modification.

Novel Polymers : The nitrile group can be polymerized or can be a precursor to other functional groups for polymerization. libretexts.org Polymers incorporating the this compound motif could exhibit interesting properties, such as acting as photocurable poly(ester-thioether)s or forming unique core-shell micro/nanoparticles. researchgate.net The thioether linkage and the long alkyl chain could impart flexibility and specific thermal or mechanical properties to the resulting polymer.

Investigation of Fundamental Reactivity Patterns for Broader Synthetic Utility

A deeper understanding of the reactivity of this compound will expand its use as a versatile synthetic intermediate. The molecule possesses two key reactive sites: the electrophilic carbon of the nitrile group and the nucleophilic sulfur of the thioether.

Future studies should investigate:

Nitrile Group Transformations : The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, or ketones. libretexts.org The carbon atom in a nitrile is electrophilic and reacts with nucleophiles. pressbooks.pub Research could explore its reactivity with:

Thiols : Electron-deficient nitriles react selectively with thiols to form thioimidates, a reaction that has been exploited in the design of covalent inhibitors for enzymes with active-site cysteine residues. nih.gov Investigating the conditions under which the nitrile in this compound reacts with other thiol-containing molecules could open pathways to new bioconjugation strategies. nih.gov

Organometallic Reagents : Grignard reagents can attack the electrophilic carbon in a nitrile to form an imine salt, which can then be hydrolyzed to produce a ketone. libretexts.org This provides a route to introduce new carbon-carbon bonds and further functionalize the molecule.

Reduction and Hydrolysis : Standard synthetic protocols can reduce the nitrile to a primary amine using reagents like LiAlH₄ or convert it to a carboxylic acid via hydrolysis. libretexts.org Optimizing these transformations for this compound would provide access to a family of related, functionalized long-chain thioethers.

Thioether Group Reactivity : The sulfur atom in the thioether is nucleophilic and can undergo reactions such as oxidation to sulfoxides and sulfones. These oxidized derivatives have different chemical and physical properties and are themselves valuable functional groups in organic synthesis.

Intramolecular Reactions : The proximity of the thioether and nitrile groups could potentially allow for novel intramolecular cyclization reactions under specific catalytic conditions, leading to complex heterocyclic structures that are prevalent in bioactive molecules. researchgate.net

Table 2: Potential Reactions of this compound

| Functional Group | Reaction Type | Reagent/Condition | Product Type | Potential Utility |

|---|---|---|---|---|

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Intermediate for amides, imines. |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Intermediate for esters, acid chlorides. |

| Nitrile | Nucleophilic Addition | Grignard Reagent (R-MgBr) | Ketone | C-C bond formation. libretexts.org |

| Nitrile | Nucleophilic Addition | Thiols (R'-SH) | Thioimidate | Bioconjugation, covalent inhibitors. nih.gov |

| Thioether | Oxidation | Oxidizing Agent (e.g., H₂O₂) | Sulfoxide/Sulfone | Pharmaceutical intermediates, ligands. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.